Acetophenone oxime

Oxidative hydrolysis Kinetics Manganese(III) acetate

Acetophenone oxime is a strategic ketoxime for chemists requiring predictable deprotection kinetics (Hammett ρ = +0.73) and superior ligand performance. Its methyl substituent imparts lower steric hindrance than benzophenone oxime, yielding palladacycles that outperform Pd(OAc)₂ in Suzuki, Heck, and Sonogashira couplings. This scaffold underpins industrial Cu solvent-extraction reagents (LIX 84 class) with faster kinetics than benzophenone analogs. Derived oxime esters enable Cu-catalyzed aza-Heck cyclizations—eliminating precious metals and phosphine ligands for cost-effective N-heterocycle synthesis. Choose this ≥98% purity grade for reproducible catalytic outcomes.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 613-91-2
Cat. No. B1294928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetophenone oxime
CAS613-91-2
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESCC(=NO)C1=CC=CC=C1
InChIInChI=1S/C8H9NO/c1-7(9-10)8-5-3-2-4-6-8/h2-6,10H,1H3/b9-7+
InChIKeyJHNRZXQVBKRYKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetophenone Oxime CAS 613-91-2: Scientific Procurement and Technical Baseline Guide


Acetophenone oxime (CAS 613-91-2, C8H9NO, MW 135.17 g/mol) is an aromatic ketoxime with a melting point of 55–60 °C and a predicted pKa of 11.43 ± 0.70 . The compound exists as a crystalline solid with slight water solubility and exhibits air and moisture sensitivity requiring storage at -20 °C . Acetophenone oxime serves as a versatile ligand in transition-metal catalysis and a precursor for synthesizing oxime ethers and esters with applications spanning C–H activation, cross-coupling reactions, and analytical chemistry [1].

Why Acetophenone Oxime Cannot Be Generically Substituted with Benzophenone Oxime or Other Ketoximes


Despite sharing the C=N–OH functional group, ketoximes exhibit substantial differences in reactivity and physical properties depending on substituent identity. The methyl substituent of acetophenone oxime imparts significantly less steric hindrance than the phenyl group of benzophenone oxime, directly influencing coordination geometry, catalytic activity, and reaction kinetics . Systematic kinetic studies reveal that oxidative hydrolysis mechanisms diverge fundamentally between aldoximes and ketoximes, with the Hammett reaction constant (ρ) changing from –1.0 to +0.73 to +0.33 across the series benzaldoximes → acetophenone oximes → benzophenone oximes, reflecting a mechanistic shift from electron transfer to addition rate-limiting steps [1]. Furthermore, acetophenone oxime-derived palladacycles demonstrate superior catalytic performance compared to Pd(OAc)2 and other Pd salts in C–C bond forming reactions, underscoring that oxime ligand identity critically determines catalytic outcomes [2].

Acetophenone Oxime vs Benzophenone Oxime: Quantified Comparative Evidence for Scientific Selection


Oxidative Hydrolysis Kinetics: Acetophenone Oxime vs Benzophenone Oxime with Manganese(III) Acetate

Kinetic studies of oxidative hydrolysis by manganese(III) acetate reveal that acetophenone oxime and benzophenone oxime exhibit distinct mechanistic behaviors despite both being ketoximes. The Hammett reaction constant (ρ) for acetophenone oximes is +0.73, whereas for benzophenone oximes it is +0.33 [1]. This difference indicates that substituent electronic effects influence the reaction rate of acetophenone oxime more strongly than benzophenone oxime. Both ketoximes undergo a mechanism where addition of Mn(III)(OAc)3 to the C=N bond is rate-limiting, contrasting with aldoximes (benzaldoximes, ρ = –1.0) where one-electron transfer controls the rate [1]. The reaction stoichiometry requires approximately two moles of Mn(III)(OAc)3 per mole of oxime, yielding the corresponding ketone in about 80% yield at ambient temperature (28 ± 0.2 °C) in acetic acid (76%, v/v) [1].

Oxidative hydrolysis Kinetics Manganese(III) acetate

Copper Extraction Efficiency: 2-Hydroxy-Acetophenone Oxime Derivative Outperforms Benzophenone Analog

In acidic sulphate solutions, the acetophenone-based oxime (compound 1: 2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-acetophenone E-oxime) extracts copper more efficiently and at a higher rate than the corresponding benzophenone analog (compound 3: 2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-benzophenone E-oxime) [1][2]. The acetophenone derivative is a stronger acid than both the benzophenone and benzaldehyde analogs, which directly correlates with its enhanced extraction performance from acidic aqueous solutions [1][2].

Copper extraction Hydrometallurgy Hydroxyoxime extractants

Catalytic Performance: Acetophenone Oxime-Derived Palladacycles vs Pd(OAc)2 in C–C Bond Formation

Phenone oxime-derived palladacycles, including those prepared from acetophenone oxime, demonstrate generally better catalytic performance than Pd(OAc)2 or other Pd salts in classical C–C bond forming reactions including Mizoroki–Heck, Suzuki–Miyaura, Stille, Kumada, Hiyama, Ullmann, and Sonogashira couplings [1]. These acetophenone oxime-derived palladacycles are stable, easy to prepare, and serve as an excellent source of three- and four-atom Pd clusters [1]. The catalysts function effectively with aryl iodides, bromides, chlorides, and imidazolyl sulfonates as substrates in both organic solvents and aqueous media including neat water [1].

Palladacycle catalysis C–C coupling Oxime ligands

Chemoselectivity in Rh(III)-Catalyzed Annulation: Acetophenone Oxime Ethers Enable Dual [3+2]/[4+2] Cascade

Acetophenone oxime ethers function as a three-atom/two-atom unit in Rh(III)-catalyzed [3+2]/[4+2] annulation with 3-acetoxy-1,4-enynes, enabling the construction of both a five-membered carbocycle and a six-membered N-heterocycle in a single reaction to produce trans-2,9b-dihydro-1H-indeno[1,2-b]pyridines with excellent chemoselectivity, regioselectivity, and diastereoselectivity [1]. The reaction involves activation of both the C–H bond and the C–N π-bond, progressing through an allyl-Rh intermediate that controls chemoselectivity toward the [3+2]/[4+2] annulation cascade [1].

C–H activation Rhodium catalysis Annulation

Copper-Catalyzed Aza-Heck Cyclization: Oxime Esters Enable Precious Metal Replacement

Copper-catalyzed Heck-like cyclizations of oxime esters demonstrate that simple copper salts can replace phosphine-ligated palladium catalysts for aza-Heck cyclizations [1]. The Cu-catalyzed protocol proceeds via a mechanistically distinct pathway involving the generation and cyclization of an iminyl radical intermediate, representing the first examples of Cu-catalyzed aza-Heck reactions that proceed via oxidative initiation at nitrogen to generate products containing a new alkene [1].

Aza-Heck reaction Copper catalysis Sustainable synthesis

Analytical Chelation: Acetophenone Oxime Derivatives Enable Multi-Metal Detection by HPLC

4-(2′-Thiazolylazo) resacetophenone oxime, a derivative of acetophenone oxime, enables simultaneous determination of ruthenium, osmium, and palladium by reversed-phase HPLC using pre-column derivatization [1]. The method achieves detection limits of 2.0 ng for Ru, 4.0 ng for Os, and 0.2 ng for Pd at 560 nm using an octadecyl-bonded silica stationary phase with methanol-water (40–60 v/v) mobile phase containing 40 mM acetate buffer (pH 5.0) [1]. The method has been successfully applied to metal determination in anode slime [1].

Analytical chemistry Metal chelation HPLC

Acetophenone Oxime: Validated Research and Industrial Application Scenarios


Controlled Ketone Deprotection via Oxidative Hydrolysis in Synthetic Chemistry

Acetophenone oxime enables tunable oxidative hydrolysis for ketone regeneration. The Hammett ρ value of +0.73 (vs. +0.33 for benzophenone oxime) indicates that substituent electronic effects strongly modulate reaction rates, allowing chemists to design oxime protecting groups with predictable deprotection kinetics [1]. The reaction proceeds with approximately 80% ketone yield at ambient temperature using Mn(III)(OAc)3 in aqueous acetic acid [1].

Industrial Copper Hydrometallurgy Using Hydroxyoxime Extractants

Acetophenone-based hydroxyoxime extractants (exemplified by 2-hydroxy-5-alkyl-acetophenone oximes) outperform benzophenone and benzaldehyde analogs in copper extraction efficiency and extraction rate from acidic sulphate solutions [1]. This advantage makes acetophenone-derived oximes the preferred scaffold for industrial copper solvent extraction reagents, including commercial formulations such as LIX 84, SME 529, and MOC 45 .

High-Performance Palladacycle Catalysts for Pharmaceutical C–C Coupling

Acetophenone oxime serves as a ligand precursor for preparing phenone oxime-derived palladacycles that outperform Pd(OAc)2 in Mizoroki–Heck, Suzuki–Miyaura, Stille, Kumada, Hiyama, Ullmann, and Sonogashira couplings [1]. These catalysts function in both organic and aqueous solvents and accommodate aryl iodides, bromides, and chlorides, making them suitable for pharmaceutical API synthesis [1].

Sustainable Copper-Catalyzed Aza-Heck Cyclization Replacing Precious Metals

Oxime esters derived from acetophenone oxime enable Cu-catalyzed aza-Heck cyclizations as a cost-effective alternative to traditional Pd-based systems [1]. This application eliminates the need for precious metal catalysts and phosphine ligands, improving sustainability and reducing procurement costs for nitrogen-containing heterocycle synthesis [1].

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